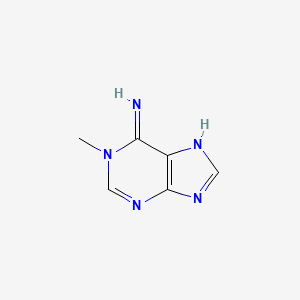N1-Methyladenine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1-Methyladenine
CAS No.: 5142-22-3
Cat. No.: VC3178580
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5142-22-3 |
|---|---|
| Molecular Formula | C6H7N5 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 1-methyl-7H-purin-6-imine |
| Standard InChI | InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) |
| Standard InChI Key | SATCOUWSAZBIJO-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C(C1=N)NC=N2 |
| Canonical SMILES | CN1C=NC2=C(C1=N)NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
1-Methyladenine, also known as 6-amino-1-methylpurine or spongopurine, is characterized by its purine ring structure with a methyl group attached at the N1 position. This structural modification significantly alters its biological behavior compared to unmodified adenine. The compound is identified by the CAS number 5142-22-3 and has a molecular formula of C6H7N5 .
Physical and Chemical Characteristics
1-Methyladenine typically appears as a crystalline powder with a pale yellow or beige coloration . Its physical properties are crucial for understanding its behavior in biological systems and laboratory settings. The compound has a molecular weight of 149.15300 g/mol and exhibits specific thermal properties that influence its stability and handling requirements .
The detailed physicochemical properties of 1-methyladenine are presented in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 149.15300 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 240.1°C at 760 mmHg |
| Melting Point | > 300°C |
| Flash Point | 99°C |
| pKa | 9.18±0.20 (Predicted) |
| Physical Form | Crystalline Powder |
| Color | Pale yellow or beige |
| Water Solubility | 5.2 mg/mL (34.86 mM) with ultrasonic treatment, warming, and heating to 80°C |
| Storage Temperature | -20°C |
This compound demonstrates limited water solubility, requiring special conditions such as ultrasonic treatment and elevated temperatures to achieve dissolution . The high melting point (>300°C) indicates strong intermolecular forces within its crystal structure, contributing to its stability under normal laboratory conditions .
Biological Significance and Formation
Formation Mechanisms
1-Methyladenine is primarily formed through alkylation damage in DNA, particularly in single-stranded regions. This process involves the transfer of a methyl group to the N1 position of adenine, typically catalyzed by alkylating agents present in the cellular environment or introduced through external sources .
The formation of 1-methyladenine occurs predominantly in single-stranded DNA (ssDNA) rather than double-stranded DNA (dsDNA). This selectivity is attributed to the fact that the N1 position of adenine is involved in hydrogen bonding in Watson-Crick base pairs, which protects this site from methylation in dsDNA structures . Consequently, 1-methyladenine is a major product in ssDNA regions, where the N1 position is more accessible to alkylating agents .
Structural Interactions in DNA
Effects on Base Pairing
Rather than completely disrupting hydrogen bonding, 1-methylation alters the T·A Watson-Crick base pair to a T(anti)·m1A(syn) Hoogsteen base pair . This structural adaptation represents a remarkable example of DNA's flexibility in accommodating modified bases while maintaining some degree of structural integrity.
Repair Mechanisms
Oxidative Demethylation
The repair of 1-methyladenine in cellular systems occurs through specific mechanisms that have evolved to address DNA damage. In bacteria and mammals, 1-methyladenine is primarily repaired through a direct damage reversal process known as oxidative demethylation .
This repair process is catalyzed by the AlkB protein in bacteria and its homologues in mammalian systems . The AlkB-mediated oxidative demethylation represents an elegant solution for removing the methyl group without necessitating the excision of the entire nucleotide, thus preserving the integrity of the DNA backbone .
Interestingly, research has identified differences in AlkB-repair efficiency between double-stranded and single-stranded DNA. The altered base pairing configuration (Hoogsteen versus Watson-Crick) in the presence of 1-methyladenine contributes to these efficiency variations, providing insights into the structural basis of repair mechanisms .
Alternative Repair Pathways
While oxidative demethylation is the predominant repair mechanism in bacteria and mammals, alternative pathways exist in other domains of life. In Archaea, for instance, no AlkB gene homologues have been identified. Instead, 1-methyladenine is repaired by the AfAlkA base excision repair glycosylase of Archaeoglobus fulgidus .
This base excision repair (BER) pathway represents a fundamentally different approach to addressing 1-methyladenine damage. Rather than removing only the methyl group, the BER pathway excises the entire modified base, creating an apurinic site that is subsequently processed by additional enzymes in the BER pathway .
The existence of these distinct repair mechanisms across different domains of life highlights the evolutionary significance of addressing 1-methyladenine damage and the diverse solutions that have emerged to tackle this challenge .
Research Implications and Applications
Significance in DNA Damage Studies
1-Methyladenine serves as an important model system for studying DNA damage and repair mechanisms. Its well-characterized formation, structural effects, and repair pathways make it valuable for investigating broader questions related to DNA damage responses and mutagenesis .
The compound's role in DNA alkylation damage provides insights into how cells respond to environmental mutagens and certain chemotherapeutic agents. Understanding these processes has implications for cancer research, genotoxicity assessments, and the development of DNA repair-targeted therapies .
Analytical and Experimental Considerations
In laboratory settings, 1-methyladenine requires specific handling and storage conditions. The compound should be stored at -20°C to maintain stability . Its limited water solubility necessitates special solubilization procedures, including ultrasonic treatment and heating to 80°C .
These practical considerations are essential for researchers working with 1-methyladenine in experimental contexts. Proper handling ensures the reliability and reproducibility of research findings involving this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume